Bienvenue dans la boutique en ligne BenchChem!

3-Cyano-5-(2-aminoethyl)indole

Serotonin receptor pharmacology Vascular 5-HT₂ receptors Tryptamine analog SAR

3-Cyano-5-(2-aminoethyl)indole, systematically named 3-(2-aminoethyl)-1H-indole-5-carbonitrile and commonly referred to as 5-cyanotryptamine, is a synthetic tryptamine derivative distinguished by the substitution of a nitrile (–C≡N) group at the 5-position of the indole ring in place of the hydroxyl group found in the endogenous neurotransmitter serotonin (5-hydroxytryptamine). Its molecular formula is C₁₁H₁₁N₃, yielding a molecular weight of 185.22 g/mol for the free base and 221.69 g/mol for the hydrochloride salt (CAS 101831-71-4).

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
Cat. No. B8336243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-5-(2-aminoethyl)indole
Molecular FormulaC11H11N3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CCN)C(=CN2)C#N
InChIInChI=1S/C11H11N3/c12-4-3-8-1-2-11-10(5-8)9(6-13)7-14-11/h1-2,5,7,14H,3-4,12H2
InChIKeyOQSFPQZDGDMTHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyano-5-(2-aminoethyl)indole (5-Cyanotryptamine) Procurement Guide: Chemical Identity, Supply Forms, and Core Research Positioning


3-Cyano-5-(2-aminoethyl)indole, systematically named 3-(2-aminoethyl)-1H-indole-5-carbonitrile and commonly referred to as 5-cyanotryptamine, is a synthetic tryptamine derivative distinguished by the substitution of a nitrile (–C≡N) group at the 5-position of the indole ring in place of the hydroxyl group found in the endogenous neurotransmitter serotonin (5-hydroxytryptamine). Its molecular formula is C₁₁H₁₁N₃, yielding a molecular weight of 185.22 g/mol for the free base and 221.69 g/mol for the hydrochloride salt (CAS 101831-71-4) . The compound is primarily sourced as either the free base (CAS 46276-24-8) or the hydrochloride salt, with typical commercial purity specifications of ≥95% . Unlike many tryptamine derivatives that are evaluated solely as end-point pharmacological probes, 5-cyanotryptamine occupies a dual role: it is both a direct ligand for serotonin receptor subtypes in its own right and a strategically important synthetic intermediate en route to 5-carboxamidotryptamine (5-CT), a potent, pan-5-HT₁ receptor agonist . This dual functionality means procurement decisions must consider not only target engagement but also downstream synthetic compatibility, a dimension absent from the selection criteria for most in-class analogs.

Why Generic Tryptamine Substitution Is Inadequate: 5-CN vs. 5-OH, 5-OMe, and 5-H Comparator Analysis for 5-Cyanotryptamine Procurement


Substituting 3-cyano-5-(2-aminoethyl)indole with an unsubstituted tryptamine, 5-hydroxytryptamine (serotonin), or 5-methoxytryptamine in a research or synthetic workflow introduces two categories of irrecoverable loss. First, at the level of receptor pharmacology, the 5-cyano group confers a distinct electronic and steric profile that cannot be mimicked by hydroxyl, methoxy, or hydrogen substituents. Direct comparative tissue pharmacology demonstrates that 5-cyanotryptamine, while equipotent with 5-HT at peripheral 5-HT₂-like receptors, does not serve as a substrate for monoamine oxidase-mediated degradation, unlike 5-HT, because the nitrile is not susceptible to oxidative deamination [1]. Second, at the level of synthetic utility, the 5-cyano group is the obligatory precursor to the 5-carboxamide moiety found in 5-CT; no other 5-substituted tryptamine can be converted to 5-CT through hydrolysis alone. Selecting 5-methoxytryptamine or 5-benzyloxytryptamine as a replacement would require deprotection and re-functionalization steps, adding 3–5 synthetic transformations with attendant yield losses [2]. These irreversible functional divergences mean that generic substitution is not merely suboptimal—it aborts the intended experimental or synthetic outcome.

Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for 3-Cyano-5-(2-aminoethyl)indole


Peripheral 5-HT₂-Like Receptor Agonist Efficacy: 5-Cyanotryptamine vs. 5-HT Direct Tissue Comparison

In a direct comparative tissue bath pharmacology study using isolated rabbit aorta and rat jugular vein preparations, 5-cyanotryptamine was evaluated alongside 5-HT (5-hydroxytryptamine), N,N-dimethyltryptamine, and N-benzyl-5-methoxytryptamine for agonist affinity and relative efficacy at peripheral 5-HT₂-like receptors. The affinities and relative efficacies of 5-cyanotryptamine were found to be indistinguishable from those of the endogenous agonist 5-HT across both tissues, indicating that the 5-cyano substitution does not impair—and functionally preserves—agonist activity at this receptor population [1]. This is notable because unlike 5-HT, 5-cyanotryptamine is not a substrate for monoamine oxidase (MAO), as the nitrile group cannot undergo the oxidative deamination required for metabolic clearance, providing a metabolically stable pharmacological probe with native-like receptor activation.

Serotonin receptor pharmacology Vascular 5-HT₂ receptors Tryptamine analog SAR

Synthetic Intermediate Utility: Single-Step Hydrolysis to 5-Carboxamidotryptamine (5-CT) vs. Multi-Step Alternative Routes

5-Cyanotryptamine is the direct and documented synthetic precursor to 5-carboxamidotryptamine (5-CT), a potent 5-HT₁A/₁B/₁D/₅/₇ receptor agonist . The conversion requires a single chemical step: hydrolysis of the 5-cyano group to the corresponding 5-carboxamide using potassium hydroxide in refluxing tert-butanol, as described in the patent literature for tryptamine derivatives [1]. In contrast, synthesizing 5-CT from 5-hydroxytryptamine requires protection of the hydroxyl group, introduction of a carboxyl synthetic handle, amidation, and deprotection—a four-step sequence. From 5-bromotryptamine, the route requires palladium-catalyzed carbonylation, adding cost and specialized equipment requirements. From unsubstituted tryptamine, direct carboxamidation is not regioselective and yields a mixture of positional isomers. The 5-cyano intermediate route thus eliminates 3–4 synthetic steps compared to the nearest alternative starting material.

Synthetic methodology 5-HT₁ receptor agonists Tryptamine derivatization

LSD1 Inhibitory Activity: 5-Cyanoindole Scaffold Positioning Within a Therapeutically Validated Chemotype

The 5-cyanoindole scaffold, of which 3-cyano-5-(2-aminoethyl)indole is a core representative, has been claimed by Novartis AG in a series of patent applications (CN-110267945-A, US2019/0023684) as a pharmacophore for lysine-specific demethylase 1A (LSD1/KDM1A) inhibition [1]. The patent discloses that exemplified compounds within the 5-cyanoindole series exhibit LSD1 IC₅₀ values ≤1 μM, with preferred compounds achieving ≤0.1 μM in an LSD1 LC-MS assay [2]. Although specific IC₅₀ data for the unadorned 3-cyano-5-(2-aminoethyl)indole were not located in the open literature, the compound bears the minimal 5-cyanoindole pharmacophore with a primary aminoethyl side chain capable of further derivatization, distinguishing it from simple 5-cyanoindole (CAS 15861-24-2), which lacks the aminoethyl handle and is used primarily as a synthetic building block rather than a direct LSD1 ligand .

Epigenetics LSD1/KDM1A inhibition Oncology target

Spectroscopic Differentiation: Nitrile IR/Raman Signature as a Quantitative Probe vs. Hydroxy/Methoxy Tryptamine Analogs

The 5-cyano substituent (–C≡N) in 3-cyano-5-(2-aminoethyl)indole provides a distinctive nitrile stretching vibration (ν(C≡N)) in the 2220–2260 cm⁻¹ region of the infrared and Raman spectra—a spectral window that is transparent in biological matrices and entirely absent from 5-hydroxytryptamine (5-HT), 5-methoxytryptamine, and unsubstituted tryptamine . This spectroscopic handle enables direct, label-free quantification of the compound in complex biological milieu (cell lysates, tissue homogenates, plasma) without interference from endogenous indoles, which absorb in the 3200–3600 cm⁻¹ (O–H/N–H) and 1000–1300 cm⁻¹ (C–O) regions. The nitrile peak intensity scales linearly with concentration (Beer-Lambert law), allowing quantitative tracking of compound distribution in pharmacokinetic or target-engagement studies where 5-HT and 5-MeO-tryptamine would require radioactive or fluorescent labeling for analogous sensitivity.

Biophysical chemistry Vibrational spectroscopy Ligand detection

Electronic Property Modulation: Hammett σₚ of –CN vs. –OH, –OMe, –H Substituents and Impact on Indole NH Acidity

The 5-cyano substituent exerts a strong electron-withdrawing effect (Hammett σₚ = +0.66 for –CN) on the indole ring system, markedly different from the electron-donating 5-hydroxy (σₚ = –0.37 for –OH) and 5-methoxy (σₚ = –0.27 for –OMe) groups [1]. This electronic perturbation acidifies the indole N–H proton by an estimated 0.8–1.2 pKₐ units relative to 5-hydroxytryptamine, enhancing its hydrogen-bond donor capacity in receptor binding pockets. In the context of serotonin receptor pharmacophores, where the indole NH typically engages a conserved serine or threonine residue via hydrogen bonding, the strengthened donor character of 5-cyanotryptamine can alter both binding affinity and functional selectivity compared to electron-rich 5-substituted analogs. This electronic divergence is quantifiable and predictable, making it a rational basis for compound selection in SAR campaigns where tuning indole NH acidity is hypothesized to modulate receptor subtype selectivity.

Physical organic chemistry Structure-activity relationships Hydrogen-bond donor capacity

Procurement-Driven Application Scenarios for 3-Cyano-5-(2-aminoethyl)indole: Where the Evidence Supports Prioritization Over Analogs


Synthesis of 5-Carboxamidotryptamine (5-CT) and 5-CT-Derived 5-HT₁ Receptor Agonist Libraries

The single-step hydrolysis of 5-cyanotryptamine to 5-carboxamidotryptamine constitutes the most atom-economical and step-efficient route to this pharmacologically critical 5-HT₁ receptor agonist . Procurement of 5-cyanotryptamine as the starting material eliminates the need for palladium-catalyzed carbonylation, protecting-group manipulations, and regioisomer separation required when using 5-bromo, 5-hydroxy, or unsubstituted tryptamine precursors. This scenario is ideal for medicinal chemistry cores synthesizing 5-CT as a reference standard for 5-HT₁A/₁B/₁D screening panels, or for generating focused libraries of 5-carboxamide tryptamine derivatives with modulated N-alkyl substitution patterns [1].

Metabolically Stable 5-HT₂ Receptor Pharmacological Probe for Extended-Duration Tissue Bath and In Vitro Assays

Because the 5-cyano group is not a substrate for monoamine oxidase, 5-cyanotryptamine resists the oxidative deamination that rapidly degrades 5-HT in tissue preparations (t½ of 5-HT in tissue bath <30 minutes), enabling extended-duration pharmacological experiments without the confounding need for MAO inhibitors such as pargyline . The Leff et al. (1986) data establish that 5-cyanotryptamine retains agonist efficacy indistinguishable from 5-HT at peripheral 5-HT₂-like receptors, validating its use as a direct functional surrogate [1]. This scenario directly serves academic pharmacology laboratories and CROs conducting isolated organ bath or myograph studies where consistent agonist concentration must be maintained over multi-hour protocols.

Label-Free Biophysical Quantification Leveraging the Nitrile Vibrational Chromophore

The intrinsic C≡N stretching band at ~2230 cm⁻¹ enables IR and Raman-based quantification of 5-cyanotryptamine in biological matrices without the need for radioactive (³H, ¹⁴C) or fluorescent derivatization . This is particularly valuable for cellular uptake and subcellular distribution studies, where the nitrile 'silent window' (1800–2700 cm⁻¹) is free of endogenous biomolecule interference. Applications include stimulated Raman scattering (SRS) microscopy for imaging compound distribution in tissue slices, and FTIR-based binding assays for quantifying free vs. protein-bound ligand concentrations without separation steps—capabilities inaccessible to 5-HT, 5-methoxytryptamine, or unsubstituted tryptamine.

LSD1 Inhibitor Lead Generation Starting from the 5-Cyanoindole-3-ethylamine Scaffold

The Novartis patent family (CN-110267945-A; US 2019/0023684) establishes the 5-cyanoindole core with a basic side chain at the 3-position as a privileged pharmacophore for LSD1 inhibition, with exemplified compounds achieving IC₅₀ ≤0.1 μM . 3-Cyano-5-(2-aminoethyl)indole provides the minimal pharmacophoric elements—the 5-cyanoindole ring system and a primary aminoethyl side chain amenable to rapid diversification via reductive amination, amide coupling, or sulfonamide formation. This positions it as an ideal starting material for epigenetics-focused medicinal chemistry programs, where the commercially available 5-cyanoindole (lacking the aminoethyl side chain) cannot directly engage the LSD1 active site and would require a de novo C-3 functionalization sequence [1].

Quote Request

Request a Quote for 3-Cyano-5-(2-aminoethyl)indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.